molecular formula C20H18ClN3O4 B6505133 2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide CAS No. 1396862-34-2

2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide

Cat. No.: B6505133
CAS No.: 1396862-34-2
M. Wt: 399.8 g/mol
InChI Key: ABKNMPZZUSWWHZ-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide is an organic compound that belongs to the class of phenylmorpholines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Pyrimidine Derivative Formation: The next step involves the synthesis of the pyrimidine derivative by reacting 2-methoxyphenylmethanol with a pyrimidine precursor under suitable conditions.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the pyrimidine derivative in the presence of a coupling agent, such as a carbodiimide, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one
  • 2-(4-chlorophenyl)-N-(2-methoxyphenyl)acetamide

Uniqueness

2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-26-16-8-4-2-6-14(16)11-28-20-10-18(22-13-23-20)24-19(25)12-27-17-9-5-3-7-15(17)21/h2-10,13H,11-12H2,1H3,(H,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKNMPZZUSWWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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